molecular formula C7H12ClNO2 B2814024 Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride CAS No. 2490374-73-5

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride

Cat. No.: B2814024
CAS No.: 2490374-73-5
M. Wt: 177.63
InChI Key: FYUUGIQLWGRDKQ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate hydrochloride is a heterocyclic compound featuring a partially saturated pyrrole ring (1,2-dihydropyrrole) with a methyl ester group at position 5 and a methyl substituent on the ring. The hydrochloride salt enhances its stability and solubility, making it relevant for pharmaceutical and material science applications.

Properties

IUPAC Name

methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h3-4,8H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUGIQLWGRDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dicarbonyl compound with an amine in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. The scalability of the process is achieved through optimization of reaction conditions and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrrole-2,5-dicarboxylate derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole-2,5-dicarboxylate derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride has been investigated for its antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of halogenated pyrrole derivatives that demonstrated potent inhibition against Escherichia coli DNA gyrase, with IC50 values below 10 nM . This suggests that methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride could serve as a lead compound for developing new antimicrobial agents.

Antiviral Properties

In addition to its antibacterial properties, pyrrole derivatives have shown promise as antiviral agents. Compounds structurally related to methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride have been reported to inhibit viral replication in vitro, making them candidates for further exploration in antiviral drug development .

Agricultural Applications

Insecticides and Fungicides

The compound has potential applications in agriculture as an insecticide and fungicide. Pyrrole-based compounds are known for their efficacy against agricultural pests and diseases. For example, spirocyclic oxindoles derived from pyrrole structures have been utilized in pest management strategies due to their effectiveness against various insect species . The development of formulations using methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride could enhance crop protection strategies.

Materials Science

Polymer Synthesis

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride can also be utilized in the synthesis of advanced materials. Its ability to participate in polymerization reactions makes it suitable for creating novel polymers with tailored properties. Research into the polymerization of pyrrole derivatives has led to materials with enhanced electrical conductivity and mechanical strength, which are valuable in electronics and structural applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Practical Synthesis and Application of Halogen-Doped PyrroleDemonstrated significant inhibition of E. coli DNA gyrase.
Antiviral Stereoselective synthesis and applications of spirocyclic oxindolesHighlighted potential as antiviral agents through structural analysis.
Agricultural Chemicals Insecticides derived from pyrrole structuresEffective against various agricultural pests.
Materials Science Polymer synthesis involving pyrrole derivativesDevelopment of conductive polymers with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Dihydropyrrole and Pyrrole Derivatives

Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (Compound 7c, )
  • Structure: Features a fully aromatic pyrrole core with cyano, phenyl, and aminophenyl substituents.
  • Key Differences : The aromatic pyrrole ring (vs. 1,2-dihydropyrrole) and additional substituents increase steric hindrance and electronic complexity.
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate ()
  • Structure : A pyrrole ester with methyl and propyl substituents.
  • Key Differences : Lack of ring saturation and differing substituent positions (2,4-dimethyl vs. 5-methyl).
  • Implications : Bromination reactions (e.g., forming dibromo derivatives) suggest higher reactivity compared to dihydropyrrole derivatives due to aromatic instability .

Heterocyclic Hydrochloride Salts with Varied Ring Systems

Meloxicam Hydrochloride ()
  • Structure : Benzothiazine core with sulfonamide and thiazole groups.
  • Key Differences : Larger fused-ring system and sulfonyl groups contribute to anti-inflammatory activity.
  • Implications : Counterion effects (Cl⁻ vs. Br⁻ in its hydrobromide analogue) influence crystallinity and solubility, a critical consideration for salt formulations .
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride ()
  • Structure : Combines triazole and methoxypyrrolidine moieties.
  • Key Differences : Dual heterocyclic systems enhance versatility in drug design (e.g., improved selectivity for enzyme targets).
  • Implications: Dihydrochloride salts may offer superior aqueous solubility compared to mono-salts like the target compound .

Substituent-Driven Comparisons

Methyl 2-Ethyl-5-methyloxazole-4-carboxylate ()
  • Structure : Oxazole ring with ethyl and methyl substituents.
  • Key Differences : Oxazole’s oxygen atom vs. dihydropyrrole’s nitrogen alters electronic properties and hydrogen-bonding capacity.
  • Implications : Oxazole derivatives often exhibit higher metabolic stability, advantageous in agrochemical applications .
SB-616234-A ()
  • Structure : Contains dihydroindole and oxadiazole groups.
  • Key Differences : Bulky biphenyl and oxadiazole substituents enhance in vitro specificity for serotonin receptors.
  • Implications : Structural complexity may reduce synthetic accessibility compared to simpler dihydropyrrole derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Counterion Applications
Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate HCl C₈H₁₂ClNO₂ (inferred) 1,2-Dihydropyrrole 5-Methyl ester, 5-methyl Cl⁻ Pharma intermediates, materials
Ethyl 5-(3-aminophenyl)-...pyrrole-3-carboxylate C₂₆H₂₄N₄O₂ () Pyrrole Cyano, phenyl, aminophenyl Biological probes
Meloxicam Hydrochloride C₁₄H₁₄ClN₃O₄S₂ () Benzothiazine Sulfonamide, thiazole Cl⁻ Anti-inflammatory drugs
Methyl 2-Ethyl-5-methyloxazole-4-carboxylate C₈H₁₁NO₃ () Oxazole Ethyl, methyl Agrochemicals
SB-616234-A C₃₄H₃₈ClN₅O₃ () Dihydroindole Biphenyl, oxadiazole Cl⁻ Serotonin receptor ligands

Pharmacological and Material Science Considerations

  • Solubility : Hydrochloride salts (e.g., ) generally improve water solubility, critical for drug bioavailability. However, substituents like aromatic rings () can counteract this by increasing hydrophobicity .
  • Biological Activity : Pyrrole and oxazole derivatives () show promise in targeting enzymes and receptors, while dihydroindole derivatives () emphasize receptor specificity .

Biological Activity

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride (CAS Number: 2490374-73-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
CAS Number2490374-73-5

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride exhibits diverse biological activities. Its mechanism of action primarily involves interaction with specific molecular targets, including enzymes and receptors. For example, compounds with similar pyrrole structures have shown inhibition of DNA gyrase in Escherichia coli, suggesting potential antibacterial properties .

Biological Activity

  • Antimalarial Activity :
    • In a study focusing on the antimalarial properties of pyrrole derivatives, methyl substituents on the pyrrole ring were identified as critical for activity against Plasmodium falciparum. The most active compounds demonstrated EC₅₀ values as low as 0.008 μM, significantly outperforming traditional treatments like chloroquine .
  • Antibacterial Properties :
    • The compound's structural analogs have been evaluated for their antibacterial activity, particularly against E. coli. One derivative showed an IC₅₀ < 10 nM against DNA gyrase, indicating strong antibacterial potential .
  • Neuroprotective Effects :
    • Pyrrole derivatives have been implicated in neuroprotection through modulation of neurotransmitter systems. For example, compounds derived from pyrroles have been studied for their ability to influence gamma-aminobutyric acid (GABA) levels, which are crucial for neuronal health .

Structure-Activity Relationships (SAR)

The biological activity of methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride can be influenced by various structural modifications:

  • Methyl Substituents : Removal or modification of methyl groups on the pyrrole ring significantly affects metabolic stability and biological activity. For instance, replacing methyl groups with ethyl groups resulted in only modest changes in activity .
  • Ring Modifications : Altering the pyrrole structure to other heterocycles like imidazole or pyrazole often leads to a substantial decrease in activity (up to 1000-fold) against P. falciparum .

Case Study 1: Antimalarial Screening

A phenotypic screening conducted by the World Health Organization identified several pyrrole derivatives with promising antimalarial activity. Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride was among the compounds that exhibited favorable selectivity for P. falciparum over mammalian cells, highlighting its therapeutic potential with reduced toxicity .

Case Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of pyrrole derivatives, methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride was tested against various bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential use as an antibacterial agent .

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
  • Optimize pH during salt formation (pH 4–5) to avoid decomposition.
  • Purify via recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYield (%)Purity (%)Reference
Cyclization + EsterificationEt₃N, THF, 0°C → RT, 12h65–7092
Direct HCl Salt FormationAnhydrous ether, HCl gas, 0°C8598

What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the dihydropyrrole ring and ester group. Key signals: δ 2.1 ppm (methyl), δ 4.3 ppm (ester OCH₃).
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Hydrogen-bonding networks in the hydrochloride salt can be resolved at 0.8 Å resolution .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]⁺ at m/z 188.1).

Advanced Tip : For ambiguous NOESY correlations, employ density functional theory (DFT) calculations to validate spatial arrangements.

How does the hydrochloride salt form influence solubility and stability compared to the free base?

Advanced Research Question
The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in water vs. <5 mg/mL for the free base) due to ionic interactions. Stability studies (accelerated degradation at 40°C/75% RH) show:

  • Free Base : 15% decomposition after 4 weeks (hydrolysis of ester group).
  • Hydrochloride Salt : <5% decomposition under the same conditions.

Q. Table 2: Solubility and Stability Data

FormSolubility in Water (mg/mL)Stability (40°C/75% RH, 4 weeks)
Free Base<585% remaining
Hydrochloride2595% remaining

Methodological Note : Use HPLC with a C18 column (UV detection at 254 nm) to quantify degradation products .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:

  • Purity Variations : Impurities >2% (e.g., unreacted precursors) can skew results. Validate purity via HPLC-MS.
  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ATP concentrations (10 μM vs. 100 μM).

Case Study : A 2024 study found that adjusting ATP levels from 100 μM to 10 μM reduced IC₅₀ from 50 μM to 12 μM, aligning conflicting data .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated containers .

Advanced Note : For large-scale synthesis (>10 g), implement real-time air monitoring for HCl gas (OSHA PEL: 5 ppm) .

How do substituents on the pyrrole ring affect the compound’s reactivity and biological activity?

Advanced Research Question
Substituents at the 5-position (e.g., Cl, Br, Me) modulate electronic and steric properties:

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity, enhancing nucleophilic substitution reactivity.
  • Methyl Group : Improves metabolic stability in vivo (t₁/₂ increased from 1.2 h to 3.5 h in rats).

Q. Table 3: Substituent Effects on Bioactivity

SubstituentLogPIC₅₀ (μM, Kinase X)Metabolic Stability (t₁/₂, h)
-Cl1.8122.0
-Me2.1183.5
-Br2.3152.8

Source : Comparative data from analogs in .

What computational methods support the design of derivatives targeting specific receptors?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding poses in the ATP-binding pocket of kinase targets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes).
  • QSAR Models : Correlate substituent Hammett constants (σ) with inhibitory activity (R² = 0.89 in a 2023 study) .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays (KD <1 μM confirms high affinity).

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